molecular formula C20H37NO8 B611223 t-Boc-N-Amido-PEG6-propargyl CAS No. 1262991-52-5

t-Boc-N-Amido-PEG6-propargyl

Cat. No.: B611223
CAS No.: 1262991-52-5
M. Wt: 419.52
InChI Key: DQBRWZSCEDQMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG6-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to participate in click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG6-propargyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG6-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-Amido-PEG6-propargyl is unique due to its combination of a propargyl group and a Boc-protected amino group, which allows it to participate in click chemistry reactions while providing temporary protection to the amino group. This makes it highly versatile for various chemical and biological applications .

Biological Activity

t-Boc-N-Amido-PEG6-propargyl is a specialized compound that combines a polyethylene glycol (PEG) backbone with a propargyl group and a tert-butyloxycarbonyl (t-Boc) protecting group. This structure enhances its biological activity, particularly in drug delivery and bioconjugation applications. The compound's unique properties stem from its hydrophilicity, stability, and reactivity, making it a valuable tool in biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C20H37NO8, with a molecular weight of approximately 419.52 g/mol. The PEG segment contributes to its solubility in aqueous environments, while the propargyl group allows for participation in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction facilitates the formation of stable triazole linkages with azide-bearing compounds, enhancing its utility in bioconjugation strategies.

The biological activity of this compound is primarily attributed to:

  • Enhanced Solubility : The PEG backbone significantly increases the solubility of conjugated drugs or biomolecules, improving their bioavailability.
  • Stability : The t-Boc protecting group can be deprotected under mild acidic conditions, allowing for the release of free amines that can further react with other biomolecules or drugs.
  • Biocompatibility : The PEG component is known for its biocompatibility, making this compound suitable for various biological applications.

Applications in Drug Delivery

This compound has been utilized in several drug delivery systems due to its ability to improve targeting precision and therapeutic efficacy. Its incorporation into formulations can lead to:

  • Targeted Drug Delivery : By modifying drug molecules with this compound, researchers can achieve better localization at disease sites.
  • Controlled Release : The stability of the compound allows for controlled release profiles of therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular WeightUnique Features
t-Boc-N-Amido-PEG5-propargyl375.46 g/molShorter PEG chain; less hydrophilicity
t-Boc-N-Amido-PEG7-propargyl463.57 g/molLonger PEG chain; potentially improved solubility
Propargyl PEGVariableLacks protective groups; direct reactivity
Boc-Aminooxyacetamide-PEG-propargylVariableDifferent functional group; used for different reactions

The combination of hydrophilic properties and reactive functional groups in this compound allows for versatile applications that may not be achievable with similar compounds.

Case Studies

  • Bioconjugation Strategies : Research has demonstrated that this compound can effectively conjugate with azide-containing biomolecules through CuAAC. This method has been shown to yield stable triazole linkages that are crucial for developing targeted therapies.
  • Drug Formulation Studies : In various studies, formulations containing this compound exhibited enhanced solubility and stability compared to formulations without this compound. This improvement was particularly noted in formulations designed for poorly soluble drugs.
  • Imaging and Diagnostic Applications : The compound has also been employed in modifying biomolecules for imaging purposes. Its ability to form stable linkages makes it suitable for creating imaging agents that can target specific tissues or cells.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRWZSCEDQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-N-Amido-PEG6-propargyl
Reactant of Route 2
Reactant of Route 2
t-Boc-N-Amido-PEG6-propargyl
Reactant of Route 3
Reactant of Route 3
t-Boc-N-Amido-PEG6-propargyl
Reactant of Route 4
Reactant of Route 4
t-Boc-N-Amido-PEG6-propargyl
Reactant of Route 5
Reactant of Route 5
t-Boc-N-Amido-PEG6-propargyl
Reactant of Route 6
Reactant of Route 6
t-Boc-N-Amido-PEG6-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.